

Application Notes: Quantification of Olanzapine using Olanzapine-d3 by LC-MS/MS

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Compound of Interest

Compound Name: Olanzapine-d3

Cat. No.: B602520

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Introduction

Olanzapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.^{[1][2]} Accurate quantification of olanzapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This application note details a robust and sensitive method for the quantification of olanzapine in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, **Olanzapine-d3**, to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of olanzapine and the internal standard, **Olanzapine-d3**, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. **Olanzapine-d3** is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of olanzapine to **Olanzapine-d3** against a calibration curve.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the LC-MS/MS method for olanzapine quantification using **Olanzapine-d3** as an internal standard, as reported

in various studies.

Parameter	Value	Matrix	Reference
Linearity Range	0.1 - 20 ng/mL	Human Plasma	[4]
1 - 20 ng/mL	Human Plasma	[5]	
2 - 300 ng/mL	Pharmaceutical Formulations	[6][7]	
0.005 - 0.50 mg/kg	Whole Blood	[8]	
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Human Plasma	[4]
2 ng/mL	Pharmaceutical Formulations	[6][7]	
0.005 mg/kg	Whole Blood	[8]	
Intra-day Precision (%CV)	< 15%	Not Specified	
< 11.60%	Human Plasma	[5]	
≤ 7.55%	Pharmaceutical Formulations	[7]	
< 11%	Whole Blood	[8]	
Inter-day Precision (%CV)	< 15%	Not Specified	[3]
< 11.60%	Human Plasma	[5]	
≤ 7.55%	Pharmaceutical Formulations	[7]	
< 11%	Whole Blood	[8]	
Accuracy (% Bias)	91.3 - 107.0%	Not Specified	[3]
< 1.66%	Human Plasma	[5]	
4.95 - 7.59%	Pharmaceutical Formulations	[7]	

85 - 115%	Whole Blood	[8]	
Recovery	90.08%	Human Plasma	[5]
102.4%	Pharmaceutical Formulations	[6][7]	
103%	Whole Blood	[8]	

Experimental Protocols

A detailed methodology for the quantification of olanzapine is provided below. This protocol is a synthesis of best practices reported in the cited literature.

Preparation of Stock and Working Solutions

- Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olanzapine reference standard in methanol.
- **Olanzapine-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Olanzapine-d3** in methanol.
- Working Solutions: Prepare serial dilutions of the olanzapine stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the **Olanzapine-d3** stock solution to a fixed concentration (e.g., 50 ng/mL).[6][7]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

2.1. Protein Precipitation (PPT)[9][10]

- To a 100 µL aliquot of plasma or serum sample, add a specified volume of the internal standard working solution (**Olanzapine-d3**).
- Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).[9]

- Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean tube for analysis.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2.2. Solid-Phase Extraction (SPE)[1][2][3]

- Condition an appropriate SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.[3]
- To a plasma or serum sample, add the internal standard working solution (**Olanzapine-d3**).
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analyte and internal standard with a stronger solvent (e.g., 5% formic acid in acetonitrile).[9]
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of olanzapine and **Olanzapine-d3**.

3.1. Liquid Chromatography

- Column: A reversed-phase C18 column is commonly used for separation (e.g., Waters XBridge C18, Phenomenex LUNA phenyl hexyl).[3][4]

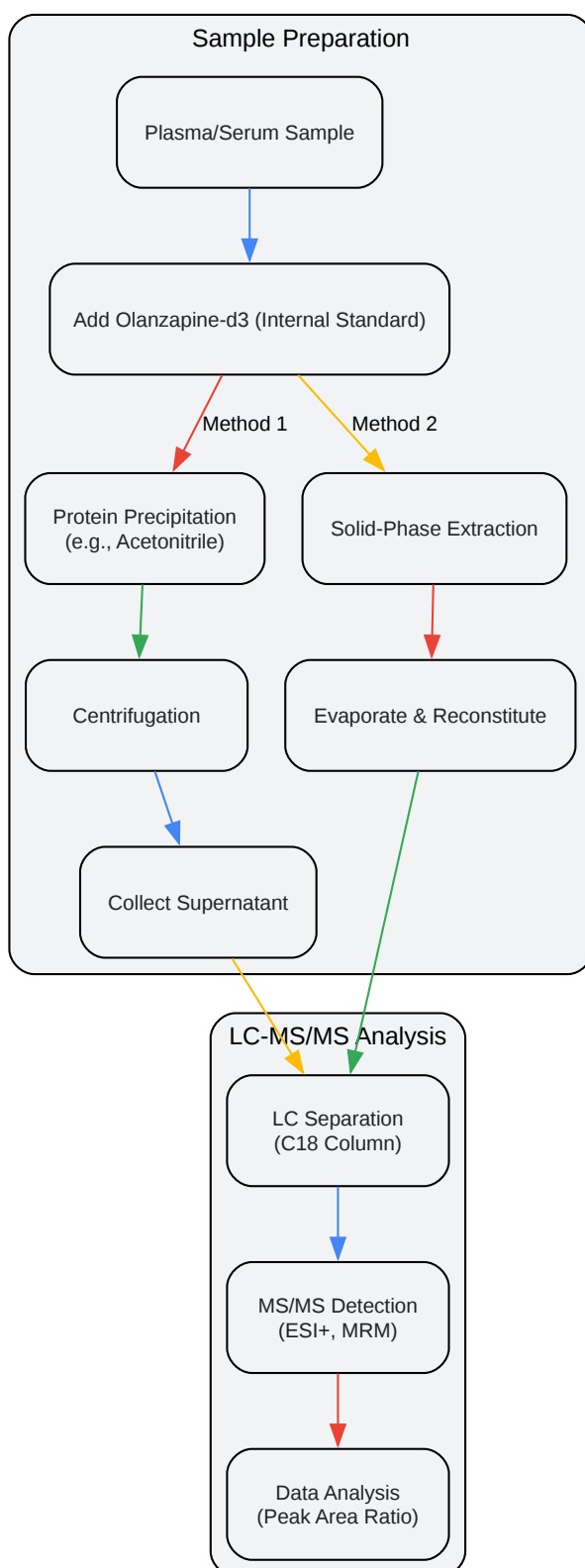
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][11]
- Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[6][8]
- Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 40°C.[8][11]
- Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.[6]

3.2. Mass Spectrometry

- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][3]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.[1][2][3]
- MRM Transitions:
 - Olanzapine: m/z 313.2 → 256.1[4][5]
 - **Olanzapine-d3**: m/z 316.2 → 256.1[4]

Visualizations

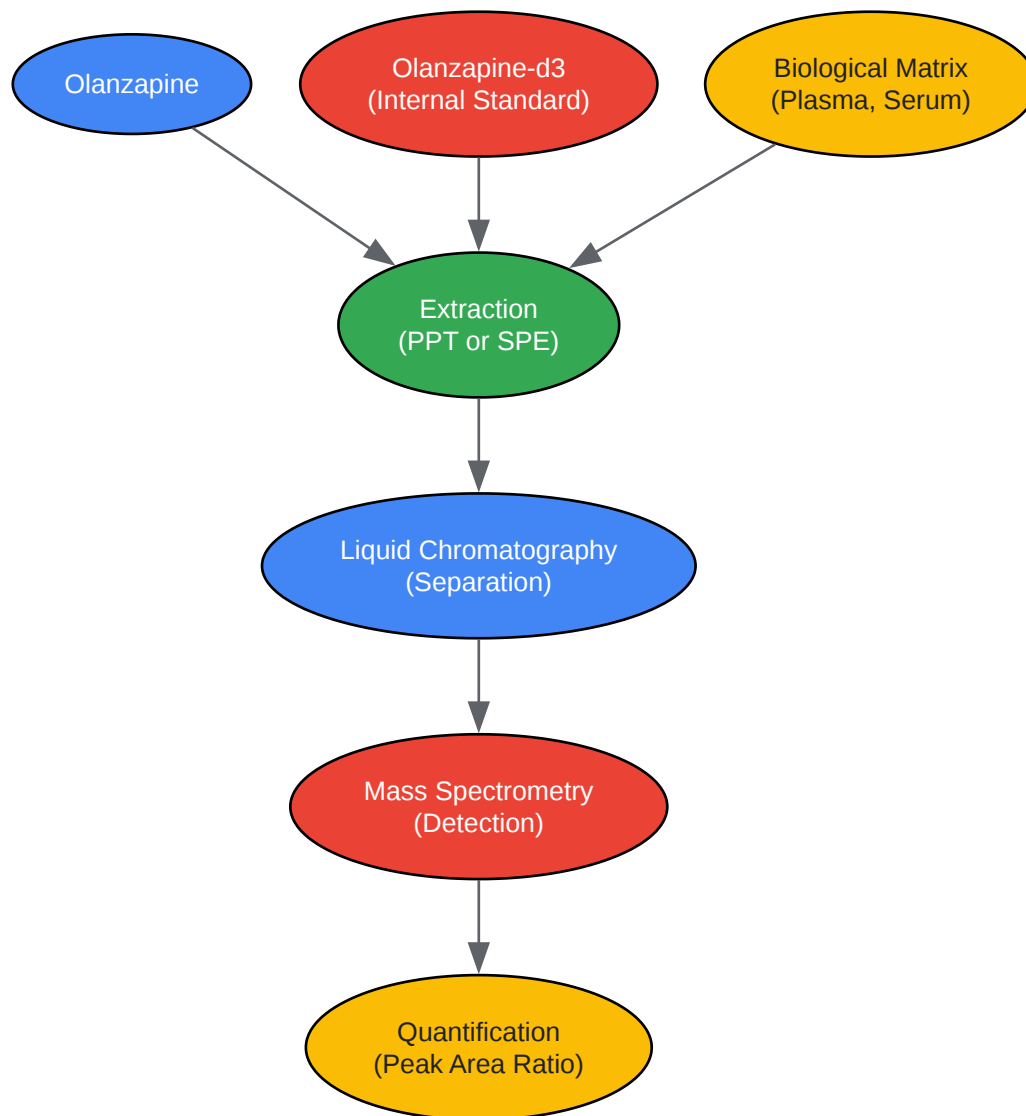
Experimental Workflow



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Caption: Workflow for Olanzapine Quantification.

Logical Relationship of Method Components



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Caption: Key Components of the LC-MS/MS Method.

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